molecular formula C7H7NO2S B13320475 1-(1,3-Thiazol-4-yl)butane-1,3-dione

1-(1,3-Thiazol-4-yl)butane-1,3-dione

Cat. No.: B13320475
M. Wt: 169.20 g/mol
InChI Key: AWVRAJFTXCBDAU-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1,3-Thiazol-4-yl)butane-1,3-dione typically involves the reaction of appropriate thiazole derivatives with butane-1,3-dione under controlled conditions. One common synthetic route includes the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with butane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,3-Thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

1-(1,3-Thiazol-4-yl)butane-1,3-dione can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(1,3-Thiazol-4-yl)butane-1,3-dione is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The thiazole moiety in this compound contributes significantly to its reactivity and interaction with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound features a thiazole ring attached to a butane backbone with two carbonyl groups at the 1 and 3 positions. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can modulate enzyme activities by binding to their active sites, thereby inhibiting or enhancing their functions. This mechanism is crucial for its potential therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory0.0039 mg/mL
Escherichia coliInhibitory0.025 mg/mL
Candida albicansModerate inhibition0.015 mg/mL

These findings suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

Cell Line IC50 (µg/mL) Mechanism
MCF-71.61 ± 1.92Apoptosis via mitochondrial pathway
HCT-1161.98 ± 1.22Cell cycle arrest
Jurkat< DoxorubicinEnhanced cytotoxicity

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance potency against specific cancer types .

Study on Antitumor Activity

In a recent study involving several thiazole derivatives, including this compound, researchers reported that compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituent positioning for maximizing therapeutic efficacy .

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of thiazole derivatives against oxidative stress-induced cell death in neuronal cells. The results indicated that compounds similar to this compound could significantly reduce cell death by modulating antioxidant enzyme activities .

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C7H7NO2S/c1-5(9)2-7(10)6-3-11-4-8-6/h3-4H,2H2,1H3

InChI Key

AWVRAJFTXCBDAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CSC=N1

Origin of Product

United States

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